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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of fluorometric
assays to measure neuraminidase activity. This method is crucial for studying viral
pathogenesis, particularly influenza, and for the screening and characterization of
neuraminidase inhibitors in drug development.

Introduction

Neuraminidase (NA), also known as sialidase, is a class of enzymes that cleave terminal sialic
acid residues from glycoproteins, glycolipids, and oligosaccharides.[1][2][3][4] In influenza
viruses, neuraminidase plays a critical role in the viral life cycle by facilitating the release of
progeny virions from infected host cells, preventing viral self-aggregation, and aiding
movement through the respiratory tract mucus.[1][5] This makes neuraminidase a key target for
antiviral drugs, such as oseltamivir and zanamivir.[5][6] Fluorometric assays offer a sensitive,
high-throughput, and reliable method for quantifying neuraminidase activity and for assessing
the efficacy of its inhibitors.[3][7][8]

The most common fluorometric assays utilize a synthetic substrate that becomes fluorescent
upon cleavage by neuraminidase. This document details the principles and protocols for two
widely used fluorometric neuraminidase assays: the 2'-(4-Methylumbelliferyl)-a-D-N-
acetylneuraminic acid (MUNANA) assay and the Amplex™ Red assay.
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Principle of the Assays
MUNANA-Based Assay

The MUNANA-based assay is a direct enzymatic assay that uses the fluorogenic substrate
MUNANA.[8][9] Neuraminidase cleaves the glycosidic bond in MUNANA, releasing the
fluorescent product 4-methylumbelliferone (4-MU).[8][9] The fluorescence intensity of 4-MU,
measured at an excitation wavelength of approximately 355-365 nm and an emission
wavelength of 450-485 nm, is directly proportional to the neuraminidase activity.[9][10][11][12]
[13] The reaction can be stopped at a specific time point (end-point) or monitored in real-time
(kinetic).[7]

Amplex™ Red-Based Assay

The Amplex™ Red Neuraminidase (Sialidase) Assay Kit provides a coupled enzymatic assay
for the sensitive detection of neuraminidase activity.[1][2][4][14] The assay is based on a three-
step reaction:

e Neuraminidase cleaves a sialic acid residue from a glycoprotein substrate (e.g., fetuin),
exposing a terminal galactose residue.[1][2]

o Galactose oxidase then oxidizes the newly exposed galactose, producing D-galactono-1,5-
lactone and hydrogen peroxide (H202).[1][2]

 In the presence of horseradish peroxidase (HRP), the generated H20:2 reacts with the
Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) in a 1:1 stoichiometry to
produce the highly fluorescent product, resorufin.[2][4]

Resorufin has an excitation maximum of ~571 nm and an emission maximum of ~585 nm, and
its fluorescence intensity is proportional to the amount of sialic acid released, and thus to the
neuraminidase activity.[2][4] This assay is known for its high sensitivity and low interference
from biological sample autofluorescence.[2]

Data Presentation
Table 1: Comparison of Fluorometric Neuraminidase
Assays
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Amplex™ Red-Based

Parameter MUNANA-Based Assay
Assay
) ) Coupled enzymatic reaction
o Direct enzymatic cleavage of a )
Principle ) detecting a product of
fluorogenic substrate o )
neuraminidase action
2'-(4-Methylumbelliferyl)-a-D- ) )
o ) Glycoprotein (e.g., fetuin) and
Substrate N-acetylneuraminic acid

(MUNANA)

Amplex™ Red reagent

Product Detected 4-methylumbelliferone (4-MU) Resorufin
Excitation (nm) ~355 - 365 ~530-571
Emission (nm) ~450 - 485 ~585 - 590
Assay Format End-point or kinetic End-point

Key Advantages

Well-established, direct

measurement, cost-effective

High sensitivity, low
background fluorescence from

biological samples

Considerations

Potential for background
fluorescence from some

biological samples

Indirect measurement, requires
multiple enzymes and

substrates

Table 2: Typical Reagent Concentrations and Incubation

Parameters
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Reagent/Parameter MUNANA Assay Amplex™ Red Assay
MUNANA Concentration 20 pmol/L - 300 pM[9][10] N/A

Fetuin Concentration N/A 250 pg/mL[1]

Amplex Red Concentration N/A 50 uM[1]

Horseradish Peroxidase (HRP)  N/A 0.1 U/mL[1]

Galactose Oxidase N/A 2 U/mL[1]

Assay Buffer

MES buffer (e.g., 33 mmol/L
MES, 4 mmol/L CaClz, pH 6.5)
[10]

Proprietary reaction buffer

(typically provided in the kit)

Incubation Temperature

37 °C[9][10]

37 °C[1]

Incubation Time

30 - 60 minutes[9][10]

30 - 60 minutes[1]

Stop Solution

0.14 mol/L NaOH in 83%
ethanol[10][11]

Optional stop reagent

available[2]

Experimental Protocols
Protocol 1: MUNANA-Based Neuraminidase Activity

Assay

This protocol is adapted from established methods for measuring influenza neuraminidase

activity.[9][10]

Materials:

+ Neuraminidase-containing sample (e.g., purified enzyme, viral lysate, cell culture

supernatant)

o 2'-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid (MUNANA)

o Assay Buffer: 33 mmol/L 2-[N-morpholino]ethanesulfonic acid (MES), 4 mmol/L CaClz, pH

6.5
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Stop Solution: 0.14 mol/L NaOH in 83% ethanol

Black, opaque 96-well or 384-well microplates

Fluorometer with appropriate filters for excitation at ~355 nm and emission at ~460-485 nm

4-methylumbelliferone (4-MU) standard for calibration curve
Procedure:
e Prepare Reagents:

o Prepare a stock solution of MUNANA (e.g., 2.5 mM in distilled water). This stock can be
stored at -20°C for up to a month.[9]

o Prepare a working solution of MUNANA (e.g., 300 uM) by diluting the stock solution in
Assay Buffer. Protect from light and keep on ice.[9]

o Prepare the Stop Solution.
e Sample Preparation:

o Dilute the neuraminidase-containing samples to the desired concentration in Assay Buffer.
It is recommended to perform serial dilutions for initial experiments to determine the
optimal sample concentration.

o Assay Procedure:

[e]

Add 50 pL of the diluted sample to each well of the black microplate.

o

Include appropriate controls:
» Blank: 50 pL of Assay Buffer without sample.

» Substrate Control: 50 uL of Assay Buffer.

[e]

To initiate the reaction, add 50 pL of the MUNANA working solution to each well.

o

Gently tap the plate to mix.
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o Incubate the plate at 37°C for 30-60 minutes. Cover the plate to prevent evaporation.[9]
[10]

o Stopping the Reaction:
o Add 100 pL of Stop Solution to each well to terminate the enzymatic reaction.[9]
e Fluorescence Measurement:

o Read the fluorescence intensity on a fluorometer with an excitation wavelength of ~355
nm and an emission wavelength of ~460 nm.[9]

e Data Analysis:
o Subtract the average fluorescence of the blank wells from all other readings.

o A standard curve of 4-MU can be generated to quantify the amount of product formed.[12]
Neuraminidase activity can be expressed in relative fluorescence units (RFU) or
calculated in terms of moles of product formed per unit time.

Protocol 2: Amplex™ Red-Based Neuraminidase Activity
Assay

This protocol is based on the principles of the Amplex™ Red Neuraminidase (Sialidase) Assay
Kit.[1][2]

Materials:

Amplex™ Red Neuraminidase (Sialidase) Assay Kit (containing Amplex™ Red reagent,
HRP, galactose oxidase, fetuin, and reaction buffer)

Neuraminidase-containing sample

Black, opaque 96-well microplate

Fluorometer with appropriate filters for excitation at ~530 nm and emission at ~590 nm

Procedure:
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e Prepare Reagents:

o Prepare a 1X working solution of the Reaction Buffer by diluting the provided 5X stock
solution with deionized water.[1]

o Prepare a working solution of the Amplex Red reagent/HRP/galactose oxidase/fetuin
mixture in 1X Reaction Buffer according to the kit manufacturer's instructions. Protect this
solution from light.

e Sample Preparation:

o Dilute the neuraminidase-containing samples in 1X Reaction Buffer. Perform serial
dilutions to find the optimal concentration.[1]

o Assay Procedure:

[¢]

Add 50 pL of the diluted sample to each well of the black microplate.[1]

[¢]

Include a no-neuraminidase control containing only 1X Reaction Buffer.

[e]

To start the reaction, add 50 pL of the Amplex Red working solution to each well.

o

Incubate the plate at 37°C for 30-60 minutes, protected from light.[1]
e Fluorescence Measurement:

o Measure the fluorescence intensity using a microplate reader with excitation at ~530 nm
and emission detection at ~590 nm.[1]

o Data Analysis:

o Subtract the background fluorescence (from the no-neuraminidase control) from the
values of the experimental wells.

o The neuraminidase activity is proportional to the fluorescence intensity.

Visualizations

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://tools.thermofisher.com/content/sfs/manuals/mp22178.pdf
https://tools.thermofisher.com/content/sfs/manuals/mp22178.pdf
https://tools.thermofisher.com/content/sfs/manuals/mp22178.pdf
https://tools.thermofisher.com/content/sfs/manuals/mp22178.pdf
https://tools.thermofisher.com/content/sfs/manuals/mp22178.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Amplex Red

HRP + H202 .| Resorufin

Amplex™ Red-Based Assay

(Non-fluorescent)

Fetuin
(Sialylated Glycoprotein)

"| (Fluorescent)

(Galactose Exposed)

Neuraminidase . : . Galactose Oxidase Hydrogen Peroxide

MUNANA-Based Assay

Neuraminidase

MUNANA

Sialic Acid

(Non-fluorescent)

Neuraminidase +

4-Methylumbelliferone
(Fluorescent)

Click to download full resolution via product page

Caption: Enzymatic reactions in fluorometric neuraminidase assays.
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Caption: General experimental workflow for a fluorometric neuraminidase assay.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b1235755?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Applications and Considerations

o Drug Discovery: These assays are widely used for high-throughput screening of chemical
libraries to identify novel neuraminidase inhibitors.[7][15] They are also essential for
determining the 50% inhibitory concentration (ICso) values of candidate drugs, which quantify
their potency.[8][9]

 Viral Surveillance: Monitoring the susceptibility of circulating influenza virus strains to existing
neuraminidase inhibitors is crucial for detecting the emergence of drug-resistant variants.[7]

[8]

o Basic Research: These assays are valuable tools for studying the enzymatic kinetics of
neuraminidase, its substrate specificity, and its role in viral replication and pathogenesis.

Important Considerations:

o Standard Curve: For quantitative analysis, it is essential to generate a standard curve using
a known concentration of the fluorescent product (e.g., 4-MU for the MUNANA assay).[12]

» Controls: Appropriate controls, including no-enzyme, no-substrate, and solvent controls, are
critical for accurate data interpretation.

 Instrument Settings: The fluorometer settings, such as gain and excitation/emission
wavelengths, should be optimized for each assay to ensure measurements are within the
linear range of detection.[13]

 Light Sensitivity: The fluorogenic substrates and products (MUNANA, 4-MU, Amplex Red,
resorufin) are light-sensitive and should be protected from prolonged exposure to light.[9]

By following these detailed protocols and considering the key aspects of the assays,
researchers can obtain reliable and reproducible measurements of neuraminidase activity for a
variety of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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